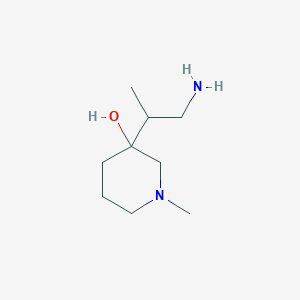![molecular formula C8H16N2 B13160643 Decahydropyrrolo[3,2-c]azepine](/img/structure/B13160643.png)
Decahydropyrrolo[3,2-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydropyrrolo[3,2-c]azepine is a bicyclic nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of a pyrrolidine and an azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrrolo[3,2-c]azepine typically involves a [3,3]-sigmatropic rearrangement known as the aza-Cope rearrangement, followed by a Mannich cyclization. This method allows for the formation of both cis- and trans-fused heterocyclic compounds. The process begins with the preparation of amino alcohol derivatives, which undergo rearrangement and cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound can be achieved on a multigram scale using commercially available starting materials. The synthesis involves multiple steps, typically 6-7, and can be performed to obtain the compound in racemic form .
Analyse Chemischer Reaktionen
Types of Reactions
Decahydropyrrolo[3,2-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
Decahydropyrrolo[3,2-c]azepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of decahydropyrrolo[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decahydropyrrolo[2,3-c]azepine
- Octahydro-1H-oxepino[4,5-b]pyrrole
- Decahydropyrrolo[2,3-d]azepine
Uniqueness
Decahydropyrrolo[3,2-c]azepine is unique due to its specific ring fusion pattern and the resulting structural properties.
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,7,8,8a-decahydropyrrolo[3,2-c]azepine |
InChI |
InChI=1S/C8H16N2/c1-2-8-7(3-5-10-8)6-9-4-1/h7-10H,1-6H2 |
InChI-Schlüssel |
LPAKUXRRKUCBNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CCN2)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13160639.png)



